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molecular formula C4Cl6O3 B1210623 Trichloroacetic anhydride CAS No. 4124-31-6

Trichloroacetic anhydride

Cat. No. B1210623
M. Wt: 308.7 g/mol
InChI Key: MEFKFJOEVLUFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05650270

Procedure details

Ethanol is reacted with trichloroacetic anhydride to yield ethyltrichloroacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:13])([Cl:12])[C:3]([O:5][C:6](=O)[C:7](Cl)(Cl)Cl)=[O:4]>C(O)C>[CH2:6]([O:5][C:3](=[O:4])[C:2]([Cl:13])([Cl:12])[Cl:1])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OC(C(Cl)(Cl)Cl)=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(Cl)(Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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